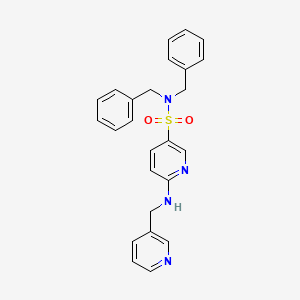
Iridium--lanthanum (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–lanthanum (5/1) is a compound formed by the combination of iridium and lanthanum in a 5:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (5/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of iridium and lanthanum metals in a stoichiometric ratio of 5:1. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 1000°C to 1500°C .
Industrial Production Methods
In an industrial setting, the production of iridium–lanthanum (5/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the metals and can be scaled up for large-scale production. The resulting alloy is then subjected to annealing processes to achieve the desired crystalline structure .
Chemical Reactions Analysis
Types of Reactions
Iridium–lanthanum (5/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and lanthanum.
Reduction: Reduction reactions can revert the oxides back to the metallic state.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon monoxide for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include iridium oxide, lanthanum oxide, and substituted intermetallic compounds. These products can have different physical and chemical properties compared to the original compound .
Scientific Research Applications
Iridium–lanthanum (5/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which iridium–lanthanum (5/1) exerts its effects varies depending on the application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, it can interact with cellular components, leading to changes in cellular function. The molecular targets and pathways involved include various enzymes and receptors that are critical for cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to iridium–lanthanum (5/1) include other intermetallic compounds such as iridium–cerium and iridium–neodymium. These compounds share some properties with iridium–lanthanum (5/1) but also have distinct differences due to the unique characteristics of the constituent metals .
Uniqueness
Iridium–lanthanum (5/1) is unique in its combination of high thermal stability, excellent catalytic properties, and potential for use in superconducting materials. Compared to similar compounds, it offers a balance of properties that make it suitable for a wide range of applications .
Properties
CAS No. |
12030-77-2 |
|---|---|
Molecular Formula |
Ir5La |
Molecular Weight |
1099.99 g/mol |
IUPAC Name |
iridium;lanthanum |
InChI |
InChI=1S/5Ir.La |
InChI Key |
UJFNWDURPXOKHZ-UHFFFAOYSA-N |
Canonical SMILES |
[La].[Ir].[Ir].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


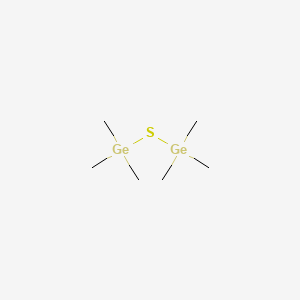


![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
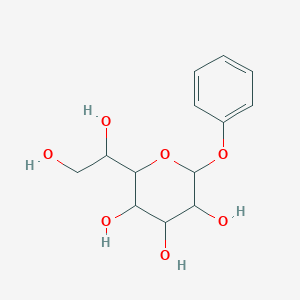


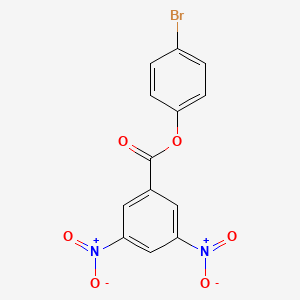
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
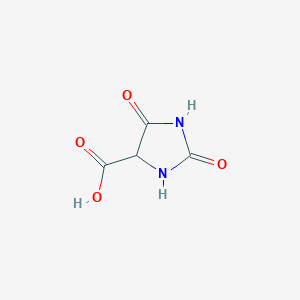

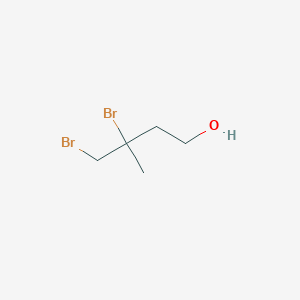
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
